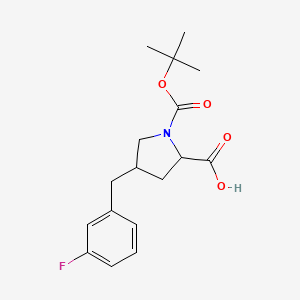

Boc-(R)-gamma-(3-fluorobenzyl)-L-proline

Description

Contextualization of Unnatural Amino Acids in Modern Chemical Biology and Drug Discovery Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids genetically encoded by living organisms. Their incorporation into peptides and proteins is a powerful strategy in chemical biology and drug discovery. By introducing novel side chains, stereochemistries, or backbone constraints, researchers can systematically modulate the properties of peptides and proteins. This can lead to enhanced stability against enzymatic degradation, improved receptor binding affinity and selectivity, and tailored pharmacokinetic profiles. The structural diversity offered by UAAs is virtually limitless, providing a vast chemical space for the development of new therapeutics and research tools.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis. It shields the alpha-amino group of an amino acid during peptide bond formation, preventing unwanted side reactions. Its stability under a range of conditions and its facile removal with mild acids make it an invaluable tool in the stepwise assembly of complex peptide chains. The presence of the Boc group on (R)-gamma-(3-fluorobenzyl)-L-proline designates it as a ready-to-use building block for solid-phase or solution-phase peptide synthesis.

Significance of L-Proline Derivatives as Conformationally Constrained Building Blocks

L-proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine (B122466) ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone. The rotation around the N-Cα bond (phi, φ) is restricted, and the peptide bond preceding the proline residue (the Xaa-Pro bond) has a higher propensity to adopt a cis conformation compared to other peptide bonds. This makes proline a critical determinant of protein structure, often found in turns and loops.

Overview of the Unique Structural and Stereochemical Features of Boc-(R)-gamma-(3-fluorobenzyl)-L-proline for Research Applications

This compound is a highly specialized L-proline derivative with several key features that make it a valuable research tool:

The Boc Protecting Group: As mentioned, the Boc group facilitates its direct use in peptide synthesis, allowing for its controlled incorporation into a peptide sequence.

Substitution at the Gamma-Carbon (C4): The benzyl (B1604629) group is located at the C4 position of the pyrrolidine ring. Substitution at this position is well-known to influence the ring's conformational equilibrium.

The (R)-Stereochemistry at C4: The stereochemistry of the substituent is crucial. For substituents at the 4-position, the (R)-configuration (also referred to as trans relative to the C2 carboxylic acid) generally favors an exo pucker of the pyrrolidine ring. This exo pucker is associated with a preference for the trans conformation of the preceding peptide bond and is often found in compact helical structures. nih.gov

The 3-Fluorobenzyl Group: The benzyl group itself adds a bulky, aromatic side chain, which can engage in hydrophobic or aromatic-aromatic interactions within a peptide or at a protein-ligand interface. The fluorine atom on the benzyl ring introduces an element of polarity and can alter the electronic properties of the aromatic ring. Fluorine is also a useful probe in ¹⁹F NMR studies, allowing for the non-invasive monitoring of the local environment of the amino acid within a larger biomolecule.

These features combined make this compound a sophisticated building block for designing peptides with specific, predictable three-dimensional structures. By introducing this amino acid, researchers can enforce turns, stabilize helices, and introduce a fluorinated probe for analytical studies, all of which are highly desirable in the development of new bioactive peptides and peptidomimetics.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₇H₂₂FNO₄ |

| Molecular Weight | 323.36 g/mol |

| Appearance | Solid |

| Stereochemistry | (2S, 4R) |

Expected Conformational Influence of 4-Substituted Prolines

| Substituent at C4 | Stereochemistry | Preferred Ring Pucker | Influence on Preceding Peptide Bond |

| Electron-withdrawing group | (4R) | Exo | Favors trans |

| Electron-withdrawing group | (4S) | Endo | Favors cis |

| Bulky alkyl group | (4R) | Exo | Favors trans |

| Bulky alkyl group | (4S) | Endo | Favors cis |

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHLSHFPNQQVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereoelectronic Properties of Boc R Gamma 3 Fluorobenzyl L Proline

Intrinsic Conformational Preferences of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring of proline is not planar and preferentially adopts two distinct, low-energy envelope conformations known as Cγ-endo and Cγ-exo. nih.govresearchgate.net This puckering is defined by the displacement of the Cγ atom relative to the plane of the other four ring atoms, either towards (endo) or away from (exo) the carboxyl group of the proline residue. nih.govbeilstein-journals.org The interconversion barrier between these two states is relatively low, allowing for a dynamic equilibrium that can be biased by substituents. nih.gov

The puckering of the pyrrolidine ring is a critical determinant of local peptide geometry. The Cγ-exo pucker is associated with more compact secondary structures, such as the polyproline II (PPII) helix, while the Cγ-endo pucker favors more extended conformations and is strongly associated with the cis conformation of the preceding peptidyl-prolyl bond. nih.govnih.gov In unsubstituted proline, the energy difference between the two puckers is minimal, leading to a mixture of conformations. beilstein-journals.org However, substitution at the Cγ position can significantly shift this equilibrium. nih.gov

| Ring Pucker | Associated Amide Bond Isomer | Favored Secondary Structure | Typical Φ Angle |

|---|---|---|---|

| Cγ-exo ("Up") | trans | Compact (e.g., PPII, α-helix) | ~ -60° to -75° |

| Cγ-endo ("Down") | cis | Extended (e.g., β-turns) | ~ -90° |

The conformational preference of Boc-(R)-gamma-(3-fluorobenzyl)-L-proline is dictated by the interplay between the steric and electronic properties of the γ-substituent. Substitution at the Cγ-position creates two diastereomers, 4R and 4S. nih.gov For a substituent in the 4R position, steric considerations and stereoelectronic effects are often competing.

Steric Effects : When the substituent (X) is bulky, steric hindrance becomes a primary determinant of ring pucker. nih.gov For the 4R diastereomer, the Cγ-endo conformation places the bulky substituent in a pseudo-equatorial position, which is sterically favored over the pseudo-axial position it would occupy in the Cγ-exo pucker. nih.gov The 3-fluorobenzyl group is sterically demanding, and therefore, steric effects would strongly favor the Cγ-endo pucker.

In the case of this compound, the large size of the benzyl (B1604629) group is expected to be the dominant factor. Therefore, the pyrrolidine ring is predicted to have a strong preference for the Cγ-endo conformation to minimize steric clashes by placing the substituent in the more stable equatorial orientation. nih.gov

Stereoelectronic effects arise from the spatial arrangement of orbitals and can significantly influence molecular conformation. wisc.edu In substituted prolines, the gauche effect is a key stereoelectronic interaction, particularly when an electronegative atom like fluorine is attached directly to the ring. wisc.edubeilstein-journals.orgbeilstein-journals.org This effect describes the tendency for a conformation to be stabilized when an electron-withdrawing group is oriented gauche (at a 60° dihedral angle) to another electron-withdrawing group or an electron-rich bond. nih.gov

For a 4R-fluoroproline, where fluorine is directly attached to Cγ, the gauche effect stabilizes the Cγ-exo pucker. wisc.eduresearchgate.net This stabilization arises from a favorable hyperconjugative interaction between the σ orbitals of C–H bonds on the ring and the low-lying σ* antibonding orbital of the C–F bond. nih.gov

In this compound, the fluorine atom is not directly attached to the pyrrolidine ring. Consequently, a direct and powerful fluorine gauche effect dictating ring pucker is absent. The primary influence remains the steric bulk of the entire benzyl substituent, which favors the Cγ-endo pucker. The electronic perturbation from the distant fluorine atom is likely to be a minor secondary effect.

Impact on Peptide Backbone Conformation and Dynamics

The conformational bias of the pyrrolidine ring directly influences the conformation and dynamics of the peptide backbone, particularly the equilibrium of the peptidyl-prolyl amide bond and the stability of secondary structures. researchgate.net

Unlike most peptide bonds, which overwhelmingly favor the trans isomer, the Xaa-Pro bond has a smaller energy difference between the cis and trans states, with cis fractions typically ranging from 3-10%. wikipedia.orgnih.gov This equilibrium is strongly coupled to the pucker of the pyrrolidine ring. nih.govbiorxiv.org

Cγ-exo Pucker : This conformation preferentially stabilizes the trans amide bond. The geometry of the exo pucker allows for a stabilizing n→π* orbital interaction, where the lone pair (n) of the preceding carbonyl oxygen (Oi-1) donates electron density into the antibonding orbital (π*) of the prolyl carbonyl carbon (C'i). nih.govnih.gov

Cγ-endo Pucker : This pucker is more compatible with the cis amide bond and disfavors the geometry required for the n→π* interaction that stabilizes the trans form. nih.govnih.gov

Given that the bulky 3-fluorobenzyl group in the (R) configuration is predicted to enforce a Cγ-endo pucker, it is expected to shift the equilibrium in favor of the cis amide bond isomer . nih.govnih.gov This effect is primarily driven by sterics, which destabilize the trans conformation in the endo-puckered state.

| Substituent Type at 4R | Predicted Ring Pucker | Favored Amide Isomer | Governing Effect |

|---|---|---|---|

| Small, Electron-withdrawing (e.g., -F) | Cγ-exo | trans | Stereoelectronic (Gauche Effect) |

| Bulky (e.g., -benzyl) | Cγ-endo | cis | Steric Hindrance |

| Bulky, with distant EWG (e.g., -3-fluorobenzyl) | Cγ-endo | cis | Steric Hindrance (Dominant) |

The polyproline II (PPII) helix is a crucial secondary structure element found in many proteins, characterized by a left-handed helical arrangement with all-trans peptide bonds. beilstein-journals.orgnih.gov The stability of the PPII helix is highly sensitive to the conformational preferences of its constituent proline residues.

Proline derivatives with a 4R electron-withdrawing substituent, such as 4R-fluoroproline, strongly stabilize the Cγ-exo pucker and the requisite trans amide bond, thereby enhancing the stability of PPII helices. nih.govresearchgate.net Conversely, substituents that favor the Cγ-endo pucker and the cis amide bond are expected to destabilize or disrupt the PPII helical conformation. nih.govnih.gov

Since this compound is predicted to favor the Cγ-endo pucker and promote the cis amide bond due to the steric dominance of its substituent, its incorporation into a peptide sequence would likely destabilize a Polyproline II helix . nih.govresearchgate.net Instead, it may promote the formation of alternative structures that can accommodate cis-prolyl bonds, such as β-turns. nih.gov

Rotational Dynamics around Peptidyl-Prolyl Fragments in Model Systems

The rotational dynamics of peptidyl-prolyl fragments are fundamentally governed by two interconnected conformational equilibria: the puckering of the five-membered pyrrolidine ring and the cis/trans isomerization of the peptide bond preceding the proline residue. nih.gov The cyclic nature of the proline side chain restricts the backbone dihedral angle φ to approximately -65°, while also making two distinct side-chain conformations, termed endo and exo puckers, accessible. nih.gov These puckering states refer to the positioning of the Cγ carbon relative to the plane of the ring. nih.gov

The second, and often rate-limiting, dynamic process is the rotation around the ω dihedral angle, which defines the cis (ω ≈ 0°) or trans (ω ≈ 180°) conformation of the Xaa-Pro peptide bond. nih.govresearchgate.net Unlike typical peptide bonds where the trans form is overwhelmingly favored, the energetic difference between cis and trans conformers in peptidyl-prolyl bonds is relatively small, with the trans form being slightly more stable. researchgate.net This leads to a significant population of cis conformers, a feature crucial for the structure and function of many proteins. The activation barrier for this isomerization is high, around 20 kcal/mol, making the process slow, on the timescale of seconds to minutes at room temperature. nih.govresearchgate.net

Substituents on the proline ring can exert significant steric and stereoelectronic effects that modulate both the ring pucker and the cis/trans equilibrium. researchgate.net Specifically, substituents at the Cγ position, such as the 3-fluorobenzyl group, are known to tune the trans/cis ratio. researchgate.net Depending on their nature and stereochemistry, these substituents can "lock" the peptide into a preferred conformation. researchgate.net For instance, studies on C4-substituted fluoroprolines have shown that a 4(R)-fluoro substituent tends to favor the trans amide isomer. researchgate.net These conformational preferences directly influence the adoption of secondary structures like the polyproline I (PPI) and polyproline II (PPII) helices, which are characterized by all-cis and all-trans peptide bonds, respectively. nih.gov

| Helix Type | Backbone Dihedral Angles (φ, ψ, ω) | Peptide Bond Conformation | Handedness |

|---|---|---|---|

| Polyproline I (PPI) | (-75°, 160°, 0°) | All-cis | Right-handed |

| Polyproline II (PPII) | (-75°, 145°, 180°) | All-trans | Left-handed |

Data sourced from reference nih.gov.

Computational Chemistry Approaches to Conformational Landscape Exploration

Computational chemistry provides powerful tools to investigate the complex conformational landscape of substituted proline derivatives. Techniques such as molecular dynamics simulations and quantum chemical calculations allow for a detailed exploration of the accessible conformations and the underlying energetic factors that govern their stability.

Molecular Dynamics Simulations to Elucidate Conformational Ensembles

Molecular Dynamics (MD) simulations are instrumental in exploring the dynamic nature of peptides and proteins. However, the high energy barrier for proline cis-trans isomerization presents a significant challenge for conventional MD simulations, as observing spontaneous isomerization events requires timescales often beyond reach. researchgate.net To overcome this limitation, enhanced sampling methods like Gaussian accelerated Molecular Dynamics (GaMD) are employed. researchgate.netnih.gov

GaMD works by adding a harmonic boost potential to the system's potential energy surface, effectively lowering the energy barriers between different conformational states without modifying their original positions. researchgate.net Studies using GaMD on proline-rich peptides have successfully simulated multiple isomerization events on a microsecond timescale. researchgate.netnih.gov These simulations revealed that prolines can spend a significant amount of time in the cis state, leading to a more compact and heterogeneous conformational ensemble compared to simulations restricted to the all-trans state. nih.gov

Another approach involves atomistic Monte Carlo (MC) simulations combined with implicit solvation models, such as ABSINTH. nih.gov This methodology has been used to study poly-L-proline polymers, demonstrating that they form diverse ensembles of semi-rigid, rod-like segments interrupted by "kinks." These kinks are a direct consequence of internal cis peptide bonds, flexible ψ-angles, and the coupling between ring puckering and backbone movements. nih.gov

| Simulation Method | Key Findings | Reference |

|---|---|---|

| Gaussian accelerated Molecular Dynamics (GaMD) | Enables observation of frequent cis-trans isomerization; reveals significant cis-proline populations leading to more compact ensembles. | researchgate.netnih.gov |

| Atomistic Monte Carlo (MC) with ABSINTH | PLP polymers form heterogeneous ensembles with kinks caused by internal cis peptide bonds and backbone flexibility. | nih.gov |

Quantum Chemical Calculations for Dihedral Angle Preferences and Energetic Landscapes

Studies on model systems, such as N-acetyl-N'-methylamide derivatives of substituted prolines, have been performed to map their energetic landscapes. documentsdelivered.comacs.org These calculations indicate that the incorporation of a substituent, such as an amino group, directly affects the conformational properties of the pyrrolidine ring. acs.org A significant finding from these studies is that side-chain substitutions can stabilize structures where the peptidyl-prolyl bond is in the cis arrangement. acs.org For a γ-substituted aminoproline isomer, the most stable conformation in both the gas phase and in various solvents was one that favored the cis peptide bond. acs.org This highlights the critical role of the substituent's position and nature in dictating the energetic preference for specific backbone conformations.

Density Functional Theory (DFT) Studies of Fluorine-Mediated Interactions

One of the most important phenomena is the gauche effect, which describes the tendency of a molecule to adopt a conformation where an electronegative substituent is gauche (at a 60° dihedral angle) to another electron-withdrawing group. wisc.edunih.gov In the context of 4-fluoroproline, this effect is driven by hyperconjugative interactions, specifically the orbital overlap between an electron-rich C-H bond (σ) and an electron-deficient C-F (σ) or C-N (σ) bond. nih.gov This interaction stabilizes a pseudo-axial position for the fluorine atom on the pyrrolidine ring. nih.gov

The stereochemistry of the fluorine substituent dictates the preferred ring pucker. A 4R-fluoro substituent stabilizes a Cγ-exo pucker (where the Cγ atom is puckered away from the backbone carbonyl), while a 4S-fluoro substituent stabilizes a Cγ-endo pucker. wisc.edu DFT calculations have been employed to model the energetics of different turn types in peptides containing fluoroproline, confirming that these stereoelectronic effects can either enhance or hinder the formation of specific secondary structures like β-turns. acs.org These findings provide a rational basis for using fluorinated prolines to stabilize desired peptide and protein conformations. nih.gov

| Substituent Configuration | Favored Ring Pucker | Underlying Interaction | Impact on Conformation |

|---|---|---|---|

| 4R-Fluorine | Cγ-exo | Gauche effect (F-C-C-N) | Stabilizes Polyproline II (PPII) helix |

| 4S-Fluorine | Cγ-endo | Gauche effect (F-C-C-N) | Disfavors PPII helix, promotes extended conformations |

Applications in Advanced Molecular Design and Chemical Biology Research

Design and Synthesis of Conformationally Restricted Peptidomimetics

The inherent flexibility of native peptides often leads to poor metabolic stability and reduced receptor affinity. To overcome these limitations, the introduction of conformational constraints is a key strategy in peptidomimetic design. Boc-(R)-gamma-(3-fluorobenzyl)-L-proline serves as an invaluable tool in this endeavor, providing a rigid scaffold that pre-organizes the peptide backbone into a bioactive conformation.

Strategies for Enhancing Receptor Binding Affinity and Ligand Selectivity

The introduction of the 3-fluorobenzyl group at the gamma position of the proline ring offers a powerful strategy to enhance receptor binding affinity and selectivity. The fluorine atom, with its high electronegativity and small van der Waals radius, can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with receptor binding pockets. Furthermore, the aromatic ring of the benzyl (B1604629) group can engage in π-π stacking or hydrophobic interactions, further anchoring the ligand to its target.

The specific placement of the fluorine atom at the meta position of the benzyl ring is crucial for fine-tuning electronic properties and directing interactions. This strategic functionalization allows for the exploration of specific sub-pockets within a receptor, leading to improved ligand selectivity for its intended target over other receptors. This approach is particularly relevant in the design of ligands for G protein-coupled receptors (GPCRs), where achieving subtype selectivity is a significant challenge. nih.gov

Development of Enzyme Inhibitors and Modulators with Tailored Conformations

For instance, in the development of protease inhibitors, incorporating this modified proline derivative can help to correctly orient pharmacophoric elements, leading to enhanced inhibitory activity. nih.gov The conformational constraint reduces the entropic penalty upon binding, a key factor in achieving high-affinity inhibition.

Role in Chemical Biology as a Chiral Building Block and Scaffold

Beyond its applications in peptidomimetics, this compound is a valuable chiral building block and scaffold in the broader field of chemical biology. Its well-defined stereochemistry and versatile chemical handles allow for the construction of complex molecular architectures with precise three-dimensional arrangements of functional groups.

Incorporation into Peptides for Studying Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can modulate PPIs is a major goal in chemical biology and drug discovery. The incorporation of this compound into peptides is a powerful strategy for stabilizing specific secondary structures, such as β-turns or helical motifs, that are often involved in PPI interfaces. nih.gov

The constrained conformation of the modified proline can pre-organize a peptide into a bioactive conformation that mimics one of the binding partners, leading to potent and selective inhibition of the targeted PPI. frontiersin.org The 3-fluorobenzyl group can also be used as a probe to explore the topology of the PPI interface, providing valuable structure-activity relationship (SAR) data for the design of improved inhibitors.

Construction of Molecular Scaffolds with Defined Spatial Orientations

The rigid pyrrolidine (B122466) ring of this compound provides a robust scaffold for the presentation of functional groups in a well-defined spatial orientation. This is particularly useful for the construction of molecular probes, imaging agents, and targeted drug delivery systems. By attaching different functional moieties to the proline scaffold, researchers can create multifunctional molecules with precise control over the distance and orientation between the appended groups. This level of control is essential for optimizing the performance of these complex molecular systems. The inherent chirality of the molecule also allows for the development of stereoselective interactions with biological systems. nih.gov

Advanced Analytical Methodologies for Characterization and Quality Control in Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for assessing the chemical and stereoisomeric purity of Boc-(R)-gamma-(3-fluorobenzyl)-L-proline. These techniques separate the target compound from any starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, is typically employed. This technique effectively separates the compound based on its hydrophobicity, allowing for the quantification of impurities. Purity levels for this and analogous compounds are consistently reported to be high, often exceeding 97-98%, confirming the efficiency of modern synthetic and purification processes. chemimpex.comjk-sci.comchemimpex.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% TFA or Formic Acid) | Elutes compounds from the column with increasing organic solvent concentration. Acid modifier improves peak shape. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance (e.g., at 210, 254 nm) | Detects the aromatic ring and amide bonds for quantification. |

| Reported Purity | ≥97% | Quantifies the percentage of the desired compound in the sample. chemimpex.com |

The stereochemical integrity of this compound, which possesses two chiral centers at the C2 and C4 positions of the pyrrolidine (B122466) ring, is critical. The designated (2S, 4R) configuration must be confirmed and distinguished from the other possible diastereomers ((2S, 4S), (2R, 4R), and (2R, 4S)).

Chiral HPLC, utilizing chiral stationary phases (CSPs), is the definitive method for this analysis. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are particularly effective at resolving stereoisomers of proline derivatives. researchgate.netresearchgate.net These phases create a chiral environment where diastereomers can interact differently, leading to differential retention times and successful separation.

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to chiral HPLC. SFC often provides higher resolution, shorter analysis times, and uses environmentally benign carbon dioxide as the primary mobile phase. researchgate.net

| Technique | Stationary Phase Type | Typical Mobile Phase | Advantages |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H, CHIRALCEL OX-3R) | Hexane/Isopropanol or Ethanol-based mixtures | Well-established, broad applicability for proline derivatives. researchgate.netresearchgate.net |

| Chiral SFC | Polysaccharide-based or other CSPs | Supercritical CO₂ with alcohol modifier (e.g., Methanol, Ethanol) | Fast analysis, high efficiency, reduced solvent consumption. researchgate.net |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques provide definitive structural confirmation by probing the atomic and molecular framework of the compound.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR provides information on the number and connectivity of protons. The spectrum would show characteristic signals for the tert-butyl protons of the Boc group (a sharp singlet), distinct multiplets for the protons on the pyrrolidine ring, and signals corresponding to the benzylic and aromatic protons of the 3-fluorobenzyl group.

¹³C NMR reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the expected 17 carbon atoms. The chemical shifts are indicative of the carbon's environment (e.g., carbonyl, aromatic, aliphatic).

¹⁹F NMR is exceptionally informative for this specific compound. Fluorine-19 is a high-abundance, spin-active nucleus with a wide chemical shift range, making it highly sensitive to its local electronic environment. biophysics.orgnih.gov A single signal in the ¹⁹F NMR spectrum confirms the presence of the single fluorine atom on the benzene (B151609) ring. Its precise chemical shift (typically around -113 ppm for monofluorobenzene relative to CFCl₃) verifies its position and lack of other fluorine-containing impurities. colorado.edu

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Boc Group (-C(CH₃)₃) | ~1.4 | Confirms presence of Boc protecting group. |

| Pyrrolidine Ring (-CH-, -CH₂-) | 1.5 - 4.5 | Complex multiplets confirm the proline core structure. | |

| Benzylic (-CH₂-Ar) | ~2.5 - 3.0 | Shows linkage to the aromatic ring. | |

| 3-Fluorobenzyl (Ar-H) | ~6.8 - 7.3 | Pattern confirms substitution on the aromatic ring. | |

| ¹³C | Boc Group (C(CH₃)₃ and C=O) | ~28 (CH₃), ~80 (quat. C), ~154 (C=O) | Characteristic signals for the Boc group carbons. |

| Pyrrolidine Ring (-CH-, -CH₂-) | 25 - 60 | Confirms the carbon backbone of the proline ring. | |

| Carboxylic Acid (-COOH) | ~175 | Identifies the carboxylic acid carbon. | |

| 3-Fluorobenzyl (Ar-C) | ~113 - 163 (with C-F splitting) | Confirms the aromatic ring and C-F bond. | |

| ¹⁹F | Aromatic C-F | ~ -113 (vs. CFCl₃) | Unambiguously confirms the presence and electronic environment of the fluorine atom. colorado.edu |

HRMS is a critical technique used to verify the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 parts per million, ppm). For this compound, HRMS would be used to measure the experimental mass of a protonated molecule ([M+H]⁺) or other adducts and compare it to the calculated theoretical mass. A close match provides unambiguous confirmation of the molecular formula, C₁₇H₂₂FNO₄. cymitquimica.comscbt.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂FNO₄ |

| Theoretical Monoisotopic Mass | 323.1533 Da |

| Common Adduct [M+H]⁺ | 324.1611 Da |

| Common Adduct [M+Na]⁺ | 346.1430 Da |

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's functional groups. It is particularly useful for confirming the presence of key structural features and providing insight into conformation through effects like hydrogen bonding.

The FTIR spectrum of this compound is dominated by several characteristic absorption bands. The most informative region is the carbonyl stretching range. The N-Boc group, which is technically a urethane (B1682113), and the carboxylic acid group each have a distinct C=O stretching vibration. The urethane C=O stretch, often referred to as the Amide I band in peptide contexts, typically appears around 1680-1700 cm⁻¹. The carboxylic acid C=O stretch is usually found at a higher frequency, around 1710-1740 cm⁻¹. The precise position of these bands is sensitive to the local molecular environment and hydrogen bonding, which can provide clues about the molecule's solid-state conformation. researchgate.netleibniz-fli.denih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 |

| C=O Stretch | Carboxylic Acid | ~1710 - 1740 |

| C=O Stretch (Amide I band) | Boc Urethane | ~1680 - 1700 |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of derivatives of this compound, this methodology provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. Such data are crucial for understanding stereochemistry, intermolecular interactions, and packing arrangements within the crystal lattice. These structural insights are fundamental in fields such as medicinal chemistry and materials science, where the solid-state conformation can influence a compound's physical properties and biological activity.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. For proline derivatives, this technique is particularly valuable for elucidating the pucker of the pyrrolidine ring, the orientation of the bulky Boc protecting group, and the spatial arrangement of the fluorobenzyl substituent.

While specific crystallographic data for this compound itself is not widely available in the public domain, the analysis of structurally similar Boc-protected proline derivatives serves as an excellent proxy for understanding the type of detailed structural information that can be obtained.

Detailed Research Findings

Research on various N-Boc protected proline derivatives has successfully employed X-ray crystallography to confirm their molecular structures and stereochemistry. For instance, the crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a related Boc-proline derivative, has been determined, providing a clear example of the precise structural data obtainable. researchgate.net In this particular study, the compound was found to crystallize in an orthorhombic system. researchgate.net

The analysis of such structures reveals key conformational features. For proline derivatives, the five-membered pyrrolidine ring is not planar and can adopt various "puckered" conformations, typically described as envelope or twist forms. The specific pucker is influenced by the nature and position of substituents on the ring. X-ray crystallography definitively establishes this conformation in the solid state. nih.gov Furthermore, the technique elucidates the orientation of the substituents, such as the fluorobenzyl group, relative to the proline ring.

The data obtained from X-ray crystallography is typically presented in a standardized format, including the unit cell parameters, space group, and atomic coordinates. This information is often deposited in crystallographic databases, making it accessible to the broader scientific community.

The table below provides an illustrative example of crystallographic data for a related Boc-proline derivative, showcasing the detailed parameters obtained from a typical X-ray diffraction experiment.

| Parameter | Value |

| Compound Name | tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate |

| Chemical Formula | C₁₃H₂₀N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | |

| a (Å) | 9.2890(2) |

| b (Å) | 9.7292(2) |

| c (Å) | 15.7918(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1427.18(6) |

| Z (Molecules per unit cell) | 4 |

| Data derived from a study on a related Boc-proline derivative as a representative example. researchgate.net |

This level of structural detail is invaluable for confirming the outcome of synthetic procedures, understanding structure-activity relationships, and for computational modeling studies that can predict the behavior of these molecules in different environments.

Future Directions and Emerging Research Frontiers

Integration into Novel Bioorthogonal Chemistries for in situ Labeling

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govchemistryworld.comresearchgate.net The site-specific incorporation of unnatural amino acids (UAAs) with bioorthogonal functionalities into proteins is a key technique for studying protein function in live cells. oregonstate.edu While Boc-(R)-gamma-(3-fluorobenzyl)-L-proline in its current form is not directly reactive in common bioorthogonal ligations, its structure provides a versatile scaffold for modification.

The 3-fluorobenzyl group can be further functionalized to include bioorthogonal handles such as azides, alkynes, or tetrazines. For instance, the introduction of an azide (B81097) group to the benzyl (B1604629) ring would allow for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC respectively), two of the most widely used "click" reactions. nih.gov Similarly, the incorporation of a strained alkyne or alkene would enable rapid ligation with tetrazine-functionalized probes. nih.gov

These modified versions of this compound could be incorporated into peptides and proteins using solid-phase peptide synthesis (SPPS). peptide.com This would enable the site-specific labeling of proteins with imaging agents, drug molecules, or other probes for in situ studies of protein localization, trafficking, and interactions within a cellular context.

Table 1: Potential Bioorthogonal Modifications of this compound and Their Applications

| Modification on Benzyl Ring | Bioorthogonal Reaction Partner | Reaction Type | Potential Application |

| Azide (-N₃) | Alkyne | Cycloaddition | Fluorescent labeling, PEGylation |

| Terminal Alkyne (-C≡CH) | Azide | Cycloaddition | Protein-protein crosslinking |

| Strained Alkyne (e.g., BCN) | Tetrazine | Inverse electron-demand Diels-Alder | In vivo imaging |

| Tetrazine | Strained Alkyne/Alkene | Inverse electron-demand Diels-Alder | Rapid and specific protein labeling |

Development of Responsive Fluorinated Probes for Dynamic Biological Systems

The fluorine atom on the benzyl group of this compound makes it an ideal candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying protein structure and dynamics due to the high sensitivity of the ¹⁹F nucleus and the absence of a natural fluorine background in biological systems. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local environment, making it an effective probe for conformational changes and binding events. acs.orgillinois.edu

Incorporating this compound into a peptide or protein would introduce a ¹⁹F NMR reporter at a specific site. Changes in the protein's conformation, such as those induced by ligand binding or protein-protein interactions, would alter the local environment of the fluorobenzyl group, leading to a detectable change in the ¹⁹F chemical shift. biophysics.org This would allow for the real-time monitoring of dynamic biological processes.

Furthermore, the responsiveness of the ¹⁹F probe could be tuned by altering the substitution pattern on the benzyl ring. For example, the introduction of additional electron-withdrawing or -donating groups could modulate the sensitivity of the ¹⁹F chemical shift to environmental changes.

Table 2: Hypothetical ¹⁹F NMR Chemical Shift Changes of a Peptide Containing (R)-gamma-(3-fluorobenzyl)-L-proline Upon Binding to a Target Protein

| State of the Peptide | ¹⁹F Chemical Shift (ppm) vs. CFCl₃ | Linewidth (Hz) | Interpretation |

| Unbound (Free in solution) | -113.5 | 50 | Represents the solvent-exposed state of the probe. |

| Bound to Target Protein | -114.2 | 150 | A downfield shift and line broadening indicate a change in the local environment and slower tumbling upon binding. |

| Bound to Mutated Protein | -113.6 | 60 | Minimal change in chemical shift suggests the probe is not in close proximity to the mutation site. |

| Denatured | -113.2 | 30 | A shift to a different random coil value indicates loss of tertiary structure. |

Advanced Combinatorial Chemistry Approaches Utilizing this compound

Combinatorial chemistry is a powerful tool for the discovery of new drug leads and for probing structure-activity relationships (SAR). nih.govamericanpeptidesociety.org The synthesis of peptide libraries using the "split-and-mix" method allows for the generation of millions of unique peptide sequences. researchgate.net this compound, with its Boc-protected amine, is well-suited for incorporation into peptides via solid-phase peptide synthesis (SPPS), a cornerstone of combinatorial library construction. nih.govpeptide.com

The inclusion of this unnatural amino acid in combinatorial libraries can introduce significant structural and functional diversity. researchgate.net The rigid pyrrolidine (B122466) ring of proline restricts the conformational flexibility of the peptide backbone, while the 3-fluorobenzyl group can participate in various non-covalent interactions, including hydrophobic, aromatic, and potentially halogen bonding interactions. nih.gov

By creating libraries of peptides where this compound is systematically substituted at different positions, researchers can explore how this specific residue influences peptide conformation, binding affinity, and biological activity. This approach can accelerate the identification of potent and selective peptide-based therapeutics. nih.gov

Table 3: Example of a Dipeptide Combinatorial Library Incorporating this compound (FBP)

| Position 1 | Position 2 | Library Diversity |

| Alanine (Ala) | FBP | 20 x 1 = 20 compounds |

| Glycine (Gly) | FBP | |

| Leucine (Leu) | FBP | |

| ... (all 20 natural AAs) | FBP | |

| FBP | Alanine (Ala) | 1 x 20 = 20 compounds |

| FBP | Glycine (Gly) | |

| FBP | Leucine (Leu) | |

| FBP | ... (all 20 natural AAs) | |

| Total | 40 unique dipeptides |

Exploitation in De Novo Protein Design and Engineering for Enhanced Stability and Functionality

De novo protein design aims to create new proteins with novel structures and functions from scratch. rsc.org A key challenge in this field is designing proteins that are not only functional but also stable. The incorporation of fluorinated amino acids has emerged as a promising strategy for enhancing protein stability. rsc.orgtandfonline.com The unique properties of fluorine, such as its high electronegativity and the stability of the carbon-fluorine bond, can lead to favorable intramolecular interactions that stabilize the folded state of a protein. nih.gov

The 3-fluorobenzyl group of this compound can contribute to protein stability in several ways. The aromatic ring can participate in hydrophobic packing within the protein core, while the fluorine atom can engage in favorable interactions with backbone amides or other side chains. nih.gov Furthermore, the fluorobenzyl group can influence the local electronic environment, potentially modulating the pKa of nearby residues or participating in cation-π interactions.

By strategically placing this amino acid within a de novo designed protein, it may be possible to create hyperstable scaffolds with enhanced resistance to thermal and chemical denaturation. nih.gov These stable scaffolds could then be used as a starting point for engineering new enzymes, binding proteins, or other functional macromolecules. nih.gov

Table 4: Predicted Thermodynamic Stability of a Model Peptide With and Without (R)-gamma-(3-fluorobenzyl)-L-proline (FBP)

| Peptide Sequence | Melting Temperature (Tₘ) (°C) | Change in Free Energy of Unfolding (ΔΔGᵤ) (kcal/mol) |

| Ac-Gly-X-Gly-Gly-NH₂ (X=Proline) | 55.2 | 0 |

| Ac-Gly-X-Gly-Gly-NH₂ (X=FBP) | 62.5 | -1.8 |

| Ac-Ala-X-Ala-Gly-NH₂ (X=Proline) | 60.1 | 0 |

| Ac-Ala-X-Ala-Gly-NH₂ (X=FBP) | 68.3 | -2.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general observation that fluorination can enhance peptide and protein stability.

Q & A

Q. What is the primary role of Boc-(R)-gamma-(3-fluorobenzyl)-L-proline in peptide synthesis?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group serves as a temporary protective group for the amine moiety during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions. The 3-fluorobenzyl substituent enhances lipophilicity, which can influence peptide folding, membrane permeability, and receptor binding. Researchers should use orthogonal protection strategies (e.g., Fmoc for side chains) and monitor coupling efficiency via Kaiser tests or HPLC .

Q. How is this compound characterized for structural confirmation and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm stereochemistry (e.g., γ-substitution) and fluorobenzyl integration.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~349.3 g/mol based on analogs) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What synthetic challenges arise in preparing this compound, and how are they addressed?

- Methodological Answer :

- Steric Hindrance : The γ-substituted fluorobenzyl group can impede coupling reactions. Use activating agents like HATU or PyBOP with DIEA in DMF to improve reaction kinetics.

- Purification : Reverse-phase flash chromatography (C18, acetonitrile/water gradient) resolves diastereomers. For persistent impurities, recrystallize from ethyl acetate/hexane .

- Data Contradiction : If yields vary between studies, verify the fluorobenzyl bromide precursor’s purity (≥97% by GC) and reaction anhydrousness via Karl Fischer titration .

Q. How does the 3-fluorobenzyl substituent influence the compound’s interaction with biological targets?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine’s electronegativity alters electron density, potentially enhancing hydrogen bonding with target proteins (e.g., proteases).

- Biological Assays : Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., trypsin-like proteases). Use molecular docking to map interactions (e.g., halogen bonding with active-site residues) .

Q. What are optimal storage conditions to prevent this compound degradation?

- Methodological Answer :

- Short-Term : Store lyophilized powder at -20°C in airtight, light-resistant containers. Aliquot to avoid repeated freeze-thaw cycles.

- Long-Term : For stability beyond six months, store at -80°C under argon. Confirm integrity via annual HPLC reanalysis .

Troubleshooting Guide

-

Low Coupling Efficiency in SPPS :

-

Unexpected Byproducts in Synthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.